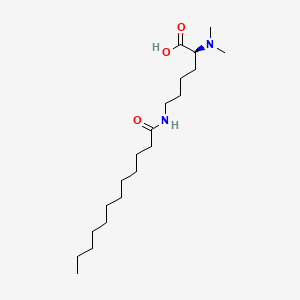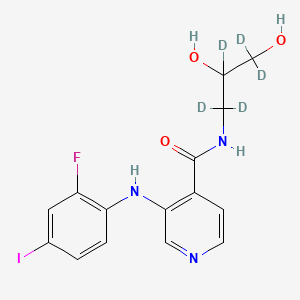
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is a deuterium-labeled analogue of rac-AS-703026, which is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2). This compound has potential antineoplastic activity and is used in various scientific research applications.
準備方法
The synthesis of 3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide involves the incorporation of deuterium atoms into the molecular structure of rac-AS-703026. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving custom synthesis and strict process parameter control to ensure product quality .
化学反応の分析
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is used in various scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used to study metabolic pathways and enzyme kinetics.
Medicine: It is used in the development of new therapeutic agents and in the study of disease mechanisms.
Industry: It is used in the production of stable isotope-labeled compounds for various applications
作用機序
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition prevents the activation of downstream effector proteins and transcription factors, leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway .
類似化合物との比較
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is similar to other MEK1/2 inhibitors, such as Pimasertib (AS-703026). this compound is unique due to its deuterium labeling, which provides advantages in terms of stability and metabolic profiling. Similar compounds include:
特性
IUPAC Name |
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/i6D2,8D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-GRGKKBJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NC(=O)C1=C(C=NC=C1)NC2=C(C=C(C=C2)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

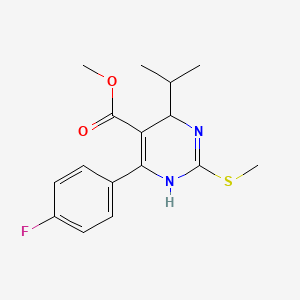
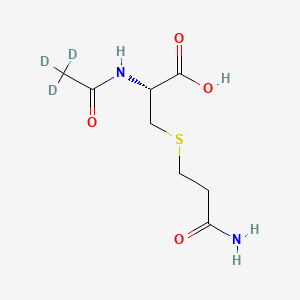
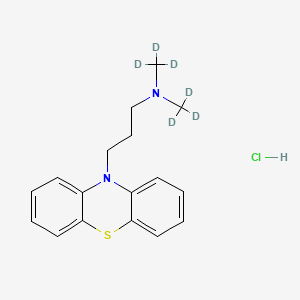
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)



